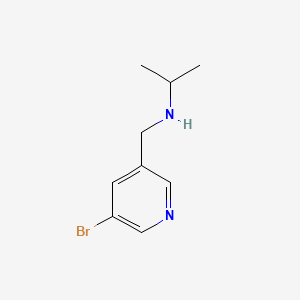

N-((5-bromopyridin-3-yl)methyl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

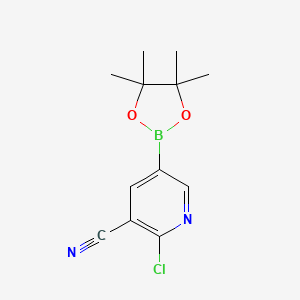

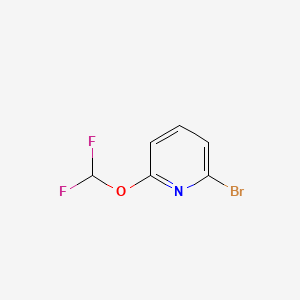

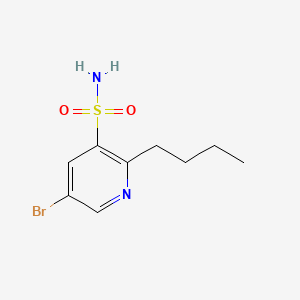

The synthesis of pyridine derivatives like “N-((5-bromopyridin-3-yl)methyl)propan-2-amine” has been studied extensively. For instance, a study published in Scientific Reports demonstrated the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . This method showed promise for the preparation of various pyridin-5-ols and pyridin-N-oxides .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C8H11BrN2. The average mass of the molecule is 201.064 Da .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 229.12 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Degradation of Hazardous Compounds

Research indicates that nitrogen-containing compounds, such as amines, are prevalent in various industries and pose environmental risks due to their resistance to degradation. Advanced oxidation processes (AOPs) have been identified as effective methods for the mineralization of these compounds. AOPs, including ozone and Fenton processes, show promise in degrading amines by attacking nitrogen atoms under optimized conditions, thus improving the efficacy of water treatment schemes (Bhat & Gogate, 2021).

Flavor Compounds in Foods

The synthesis and breakdown of branched aldehydes from amino acids, including the formation of compounds like 2-methyl propanal and 3-methyl butanal, are crucial for the flavor profile of many fermented and non-fermented food products. Understanding these metabolic conversions is essential for controlling the formation of desired flavor compounds in food production (Smit, Engels, & Smit, 2009).

Renewable Feedstock for Nitrogen-containing Derivatives

Soybean oil, as a renewable feedstock, has been explored for producing a range of nitrogen-containing materials, including fatty amines and amides. This research highlights the potential of using triglyceride oils for the synthesis of environmentally friendly nitrogen-based compounds, which are of industrial significance (Biswas et al., 2008).

Drug Delivery Systems

In the pharmaceutical field, there is a growing interest in developing novel drug delivery systems using biocompatible materials. For instance, chitosan nanoparticles have been utilized as carriers for a wide range of therapeutic agents due to their biocompatibility, biodegradability, and low toxicity. These systems offer the potential for targeted drug delivery, enhancing the efficacy of treatments with reduced side effects (Rostami, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJVKVOAQAZHSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=CN=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655640 |

Source

|

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104290-49-5 |

Source

|

| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Iodomethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597870.png)

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)

![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)

![N-[(1R)-1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B597889.png)